8,8-DI-ME-10-(4-MORPHOLINYLMETHYLENE)-2H,8H-PYRANO(2,3-F)CHROMENE-2,9(10H)-DIONE
Overview
Description
“8,8-DI-ME-10-(4-MORPHOLINYLMETHYLENE)-2H,8H-PYRANO(2,3-F)CHROMENE-2,9(10H)-DIONE” is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a morpholine group and a pyranochromene core suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8,8-DI-ME-10-(4-MORPHOLINYLMETHYLENE)-2H,8H-PYRANO(2,3-F)CHROMENE-2,9(10H)-DIONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranochromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a chromene derivative.
Introduction of the Morpholine Group: This step may involve the reaction of the intermediate with morpholine under specific conditions, such as heating or the use of a catalyst.
Final Modifications: Additional steps may be required to introduce the dimethyl groups and other functional groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“8,8-DI-ME-10-(4-MORPHOLINYLMETHYLENE)-2H,8H-PYRANO(2,3-F)CHROMENE-2,9(10H)-DIONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The morpholine group or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “8,8-DI-ME-10-(4-MORPHOLINYLMETHYLENE)-2H,8H-PYRANO(2,3-F)CHROMENE-2,9(10H)-DIONE” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyranochromenes: Compounds with a similar core structure but different substituents.
Morpholine Derivatives: Compounds containing the morpholine group but with different core structures.
Uniqueness
“8,8-DI-ME-10-(4-MORPHOLINYLMETHYLENE)-2H,8H-PYRANO(2,3-F)CHROMENE-2,9(10H)-DIONE” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(10Z)-8,8-dimethyl-10-(morpholin-4-ylmethylidene)pyrano[2,3-f]chromene-2,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(2)18(22)13(11-20-7-9-23-10-8-20)16-14(25-19)5-3-12-4-6-15(21)24-17(12)16/h3-6,11H,7-10H2,1-2H3/b13-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPFAILXQCPAO-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=CN2CCOCC2)C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)/C(=C\N2CCOCC2)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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